Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclohexylamine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction is usually carried out in an ethanol solvent with triethylamine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, while the pyrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(2-(methylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-2-20-14(19)11-8-15-17(9-11)10-13(18)16-12-6-4-3-5-7-12/h8-9,12H,2-7,10H2,1H3,(H,16,18) |
InChI Key |
CDLVJYAZZXUUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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